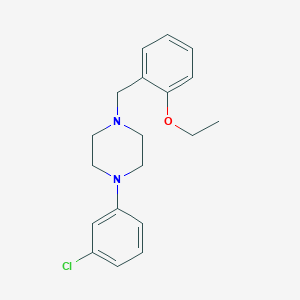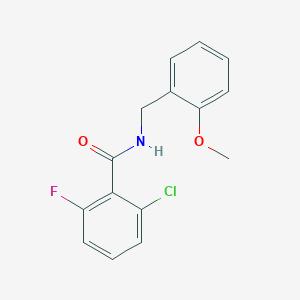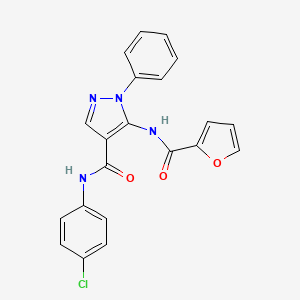![molecular formula C18H20ClN3O4S B4977552 2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4977552.png)
2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide, also known as CPAA, is a chemical compound that has been widely studied for its potential use in scientific research. CPAA belongs to the class of sulfonamide compounds and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body, including carbonic anhydrase and metalloproteinases. 2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide has also been found to modulate the activity of ion channels, including the TRPV1 channel.
Biochemical and Physiological Effects
2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide has been found to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase and metalloproteinases. 2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide has also been found to modulate the activity of ion channels, including the TRPV1 channel. Additionally, 2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide has been found to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide has several advantages for use in lab experiments, including its ability to selectively inhibit certain enzymes and modulate ion channels. However, there are also limitations to its use, including its potential toxicity and the need for further study to fully understand its mechanism of action.
Future Directions
There are several potential future directions for the study of 2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide, including its potential use as a tool to study the physiological effects of sulfonamide compounds. Additionally, further study is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for 2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide may also be an area of future research.
Synthesis Methods
2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-nitrophenol with pyridine-2-amine to form 4-chloro-2-(2-pyridylamino)phenol. This intermediate can then be reacted with cyclopentyl acetyl chloride to form 2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide.
Scientific Research Applications
2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide has been studied for its potential use in a variety of scientific research applications, including as a tool to study the physiological effects of sulfonamide compounds. 2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide has been found to have a variety of effects on cellular processes, including the inhibition of certain enzymes and the modulation of ion channels.
properties
IUPAC Name |
2-[4-chloro-2-(pyridin-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-13-8-9-15(26-12-18(23)21-14-5-1-2-6-14)16(11-13)27(24,25)22-17-7-3-4-10-20-17/h3-4,7-11,14H,1-2,5-6,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCULAQAZLZXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)
![1-(2-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4977492.png)

![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)


![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)


![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977548.png)
![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one](/img/structure/B4977550.png)